An In-Depth Technical Guide to 1-(2-Ethoxypropoxy)propan-2-ol (CAS: 10143-32-5)
An In-Depth Technical Guide to 1-(2-Ethoxypropoxy)propan-2-ol (CAS: 10143-32-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 1-(2-ethoxypropoxy)propan-2-ol, a member of the propylene glycol ether (P-series) family. This document delves into its chemical and physical properties, synthesis, toxicological profile, metabolic pathways, and applications, with a particular focus on its relevance to the pharmaceutical and drug development sectors.
Introduction and Chemical Identity
1-(2-Ethoxypropoxy)propan-2-ol, also known as dipropylene glycol monoethyl ether (DPGEE), is a colorless liquid with a mild, ether-like odor. As a P-series glycol ether, it is part of a class of solvents recognized for their favorable safety profile compared to their ethylene glycol (E-series) counterparts. Its bifunctional nature, possessing both ether and alcohol functionalities, imparts unique solvency characteristics, making it miscible with a wide range of both polar and non-polar substances.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 1-(2-ethoxypropoxy)propan-2-ol |
| CAS Number | 10143-32-5 |
| Molecular Formula | C₈H₁₈O₃ |
| Molecular Weight | 162.23 g/mol |
| Synonyms | Dipropylene glycol monoethyl ether, DPGEE |
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(2-ethoxypropoxy)propan-2-ol is fundamental for its application in research and formulation development.
| Property | Value | Source |
| Appearance | Colorless liquid | |
| Boiling Point | 223.5 ± 15.0 °C (Predicted) | |
| Density | 0.945 ± 0.06 g/cm³ (Predicted) | |
| LogP (Octanol/Water Partition Coefficient) | 0.287 (Estimated) | |
| Solubility in Water | Miscible | [1] |
Synthesis and Manufacturing
The industrial synthesis of propylene glycol ethers, including 1-(2-ethoxypropoxy)propan-2-ol, is typically achieved through the reaction of propylene oxide with an alcohol. In this case, the synthesis would involve the reaction of propylene oxide with ethanol, followed by a subsequent reaction with another molecule of propylene oxide. The reaction is generally catalyzed by a strong base, such as sodium hydroxide or sodium methylate.
The reaction proceeds via a ring-opening addition mechanism. The initial reaction of ethanol with propylene oxide yields propylene glycol monoethyl ether. This intermediate can then react with another molecule of propylene oxide to form the dipropylene glycol monoethyl ether. It is important to note that this process results in a mixture of isomers.
Experimental Protocol: General Synthesis of Propylene Glycol Ethers
This protocol is a generalized representation based on the synthesis of analogous compounds.
-
Reactor Setup: A stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and an inlet for reactants is utilized.
-
Catalyst Preparation: A solution of a strong base catalyst (e.g., sodium methylate in methanol) is prepared.
-
Reaction Initiation: The alcohol (ethanol in this case) and the catalyst are charged into the reactor. The reactor is then heated to the desired reaction temperature (typically 100-150°C).
-
Propylene Oxide Addition: Propylene oxide is fed into the reactor at a controlled rate to manage the exothermic reaction and maintain the desired pressure.
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Reaction Monitoring: The reaction is monitored by measuring the consumption of propylene oxide.
-
Catalyst Neutralization: Upon completion, the basic catalyst is neutralized with an acid (e.g., sulfuric acid or phosphoric acid).
-
Purification: The resulting product mixture is purified by fractional distillation to separate the desired dipropylene glycol monoethyl ether isomers from unreacted starting materials, the mono-ether, and higher oligomers.
Figure 1: Generalized workflow for the synthesis of 1-(2-ethoxypropoxy)propan-2-ol.
Toxicological Profile and Safety Assessment
Propylene glycol ethers are generally considered to have low acute toxicity. The P-series, to which 1-(2-ethoxypropoxy)propan-2-ol belongs, is noted for being less toxic than the E-series.
Acute Toxicity:
| Route | Species | Value | Source |
| Oral LD50 | Rat | >5,000 mg/kg (for Dipropylene glycol monomethyl ether) | [2] |
| Dermal LD50 | Rabbit | 9,510 mg/kg bw (for Dipropylene glycol monomethyl ether) | [2] |
Irritation and Sensitization:
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Skin Irritation: Prolonged exposure is not likely to cause significant skin irritation.
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Eye Irritation: May cause slight temporary eye irritation. Corneal injury is unlikely.
-
Sensitization: Did not cause allergic skin reactions in human tests (for analogous compounds).
Chronic Toxicity and Other Health Effects:
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Systemic Effects: Symptoms of excessive exposure may include anesthetic or narcotic effects, with dizziness and drowsiness observed.[3]
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Genotoxicity: In vitro genetic toxicity studies for analogous compounds were negative.[3]
-
Carcinogenicity: Did not cause cancer in laboratory animals (for analogous compounds).[3]
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Reproductive Toxicity: Did not cause birth defects or any other fetal effects in laboratory animals. Effects on reproduction have only been seen at doses that produced significant toxicity to the parent animals.[3]
Metabolic Pathways
The metabolism of propylene glycol ethers is a critical aspect for drug development professionals, as it influences the pharmacokinetic profile and potential for toxicity. The metabolism of dipropylene glycol ethers, such as 1-(2-ethoxypropoxy)propan-2-ol, proceeds through several key pathways.
The primary routes of metabolism for dipropylene glycol monomethyl ether, a close structural analog, have been identified and are likely to be similar for the ethyl ether derivative.[3] These include:
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Phase II Conjugation: The parent molecule can undergo conjugation with glucuronic acid or sulfate, forming water-soluble conjugates that are readily excreted in the urine. This is a major detoxification pathway.
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Ether Cleavage (Hydrolysis): The ether linkages can be hydrolyzed. Cleavage of the terminal ether bond would yield dipropylene glycol and ethanol. Hydrolysis of the internal ether linkage is considered a minor pathway.
-
Oxidation: The primary and secondary alcohol groups can be oxidized by alcohol and aldehyde dehydrogenases. This can lead to the formation of corresponding aldehydes and carboxylic acids. However, for P-series glycol ethers, the formation of toxic acidic metabolites is less of a concern than with E-series ethers.[4]
It is noteworthy that the metabolism of the dipropylene glycol backbone to propylene glycol and subsequently to its own metabolites is considered a minor pathway.[3]
Figure 2: Postulated metabolic pathways of 1-(2-ethoxypropoxy)propan-2-ol.
Applications in Research and Drug Development
The unique properties of 1-(2-ethoxypropoxy)propan-2-ol make it a valuable excipient in pharmaceutical formulations, particularly for topical and transdermal drug delivery.
6.1. Solvent and Solubilizer
Its excellent solvency for a wide variety of active pharmaceutical ingredients (APIs), including both hydrophobic and hydrophilic compounds, makes it an effective vehicle for drug formulations.[5] It can be used to dissolve APIs that have poor water solubility, enhancing their bioavailability in various dosage forms.[1]
6.2. Penetration Enhancer
Propylene glycol ethers are known to act as penetration enhancers, facilitating the transport of drugs across the skin barrier.[6] The mechanism is believed to involve the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing its permeability to drug molecules. This property is particularly valuable in the development of topical creams, ointments, and transdermal patches. A study on the related diethylene glycol monoethyl ether demonstrated its effectiveness as a vehicle for the topical delivery of ivermectin.[7]
6.3. Coalescing Agent and Stabilizer
In emulsion-based formulations, it can act as a coalescing agent, promoting the formation of a stable film upon application. It also contributes to the overall stability of formulations by preventing the crystallization of dissolved APIs.[2]
Analytical Methodologies
The detection and quantification of 1-(2-ethoxypropoxy)propan-2-ol in various matrices are crucial for quality control, pharmacokinetic studies, and exposure monitoring. Gas chromatography (GC) is the most common analytical technique employed.
Experimental Protocol: GC-MS Analysis of Dipropylene Glycol Ethers
This protocol is adapted from established methods for the analysis of glycol ethers.[8][9]
-
Sample Preparation:
-
Air Samples: Air is drawn through a solid sorbent tube (e.g., Anasorb 747) to trap the glycol ether vapors. The trapped analytes are then desorbed with a suitable solvent, typically a mixture of methylene chloride and methanol.[10]
-
Liquid Formulations: The sample is diluted with an appropriate solvent (e.g., methanol or isopropanol) to a concentration within the calibrated range of the instrument.
-
Biological Matrices (e.g., blood, urine): A liquid-liquid extraction or solid-phase extraction (SPE) is typically required to isolate the analyte from the complex matrix. Protein precipitation may also be necessary.[9]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of polar compounds (e.g., a wax-type or a mid-polarity column).
-
Injection: A split/splitless injector is commonly used.
-
Oven Temperature Program: A temperature gradient is programmed to ensure the separation of the isomers and other components in the sample.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Quantification:
-
An internal standard is added to all samples and calibration standards to correct for variations in injection volume and instrument response.
-
A calibration curve is generated by analyzing a series of standards of known concentrations.
-
The concentration of the analyte in the sample is determined by comparing its peak area (or height) to that of the internal standard and interpolating from the calibration curve.
-
Figure 3: General workflow for the analytical determination of 1-(2-ethoxypropoxy)propan-2-ol.
Chemical Stability and Reactivity
1-(2-Ethoxypropoxy)propan-2-ol is a stable compound under normal storage and handling conditions. However, like other ethers, it can form explosive peroxides upon prolonged exposure to air and light. Therefore, it should be stored in a cool, dark, and well-ventilated area, away from oxidizing agents. It may react violently with strong oxidizing agents.[11]
Conclusion
1-(2-Ethoxypropoxy)propan-2-ol is a versatile and valuable solvent with a favorable toxicological profile, making it a suitable excipient for a variety of applications, particularly in the pharmaceutical industry. Its excellent solvency, ability to enhance drug penetration, and low toxicity make it an attractive component in the development of topical and transdermal drug delivery systems. A thorough understanding of its physicochemical properties, synthesis, metabolism, and analytical methodologies, as outlined in this guide, is essential for its effective and safe utilization in research and drug development.
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